Trivinylphosphine oxide
CAS No.: 13699-67-7
Cat. No.: VC7945753
Molecular Formula: C6H9OP
Molecular Weight: 128.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 13699-67-7 |
|---|---|
| Molecular Formula | C6H9OP |
| Molecular Weight | 128.11 g/mol |
| IUPAC Name | 1-bis(ethenyl)phosphorylethene |
| Standard InChI | InChI=1S/C6H9OP/c1-4-8(7,5-2)6-3/h4-6H,1-3H2 |
| Standard InChI Key | QRPTXORSJKSZSU-UHFFFAOYSA-N |
| SMILES | C=CP(=O)(C=C)C=C |
| Canonical SMILES | C=CP(=O)(C=C)C=C |
Introduction
Structural Characteristics of Trivinylphosphine Oxide
Trivinylphosphine oxide consists of a phosphorus atom bonded to three vinyl groups (-CH=CH₂) and one oxygen atom. The phosphorus center adopts a trigonal pyramidal geometry, with sp³ hybridization. The vinyl groups introduce significant electron-withdrawing effects due to their unsaturated nature, which may influence the compound’s reactivity compared to TPPO .
The molecular formula is C₆H₉OP, with a molecular weight of 140.11 g/mol. Unlike TPPO, which features aromatic phenyl groups, TVPO’s vinyl substituents confer distinct steric and electronic properties. For instance, the π-electrons in the vinyl groups could participate in conjugation with the phosphorus-oxygen double bond, potentially altering its spectroscopic signatures .
Synthesis and Chemical Reactivity
Synthetic Routes
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Grignard Reaction: Reacting phosphorus oxychloride (POCl₃) with vinylmagnesium bromide (CH₂=CHMgBr) could yield TVPO. This mirrors the synthesis of TPPO from phenylmagnesium bromide .
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Oxidation of Trivinylphosphine: Oxidation of trivinylphosphine (P(CH₂=CH₂)₃) using hydrogen peroxide or ozone might produce TVPO, analogous to the oxidation of triphenylphosphine to TPPO .
Reactivity
TVPO’s reactivity is anticipated to differ from TPPO due to its unsaturated substituents:
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Coordination Chemistry: The oxygen atom in TVPO can act as a Lewis base, forming complexes with metal ions. The vinyl groups may engage in π-backbonding with transition metals, enhancing stability in organometallic complexes .
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Nucleophilic Substitution: The electron-withdrawing vinyl groups could activate the phosphorus center for nucleophilic attacks, enabling reactions with alcohols or amines to form phosphonate derivatives .
Spectroscopic Properties
While direct data for TVPO are unavailable, infrared (IR) and nuclear magnetic resonance (NMR) spectra of TPPO provide a basis for comparison:
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IR Spectroscopy: TPPO exhibits a strong P=O stretch at ~1190 cm⁻¹ . For TVPO, this band may shift to higher frequencies (~1250 cm⁻¹) due to reduced electron donation from vinyl groups compared to phenyl rings.
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¹H NMR: The vinyl protons in TVPO would resonate as a multiplet near δ 5.5–6.5 ppm, distinct from TPPO’s aromatic protons (δ 7.2–7.8 ppm) .
Applications in Polymer Science
TPPO’s incorporation into high-performance polymers suggests potential uses for TVPO:
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Flame Retardancy: TPPO-containing polymers exhibit char-forming behavior under thermal stress, which extinguishes flames . TVPO’s vinyl groups could copolymerize with monomers like styrene or acrylates, integrating flame-retardant properties into the polymer backbone.
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Thermal Stability: Polymers derived from TVPO may display elevated glass transition temperatures (Tg) due to rigid vinyl-phosphine oxide linkages, similar to TPPO-based polyimides (Tg > 250°C) .
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